molecular formula C9H10N2S B106137 Benzothiazol-2-ylmethyl-methyl-amine CAS No. 17681-30-0

Benzothiazol-2-ylmethyl-methyl-amine

Cat. No. B106137
CAS RN: 17681-30-0
M. Wt: 178.26 g/mol
InChI Key: XRUPROQYVHMNDL-UHFFFAOYSA-N
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Description

Benzothiazol-2-ylmethyl-methyl-amine is a chemical compound with the molecular formula C9H10N2S . It is a derivative of benzothiazole, a bicyclic compound with fused benzene and thiazole rings .


Synthesis Analysis

Modern approaches to the synthesis of benzothiazole derivatives involve the use of 2-amino and 2-mercapto substituted benzothiazoles . The synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents . The synthesis of the derivatives of 2-aminobenzothiazoles with N-functionalized groups in the benzene ring is possible from the corresponding nitro-derivatives by pre-protection of the 2-amino group followed by reduction of the nitro to the amino group and its functionalization .


Molecular Structure Analysis

The molecular structure of Benzothiazol-2-ylmethyl-methyl-amine is based on the benzothiazole moiety, which is a bicyclic system with fused benzene and thiazole rings .


Chemical Reactions Analysis

The reactions of 2-amino- and 2-mercaptothiazole derivatives provide a powerful, modern tools for the design of a wide variety of aromatic azoles . Their synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis .


Physical And Chemical Properties Analysis

Benzothiazol-2-ylmethyl-methyl-amine has a molecular weight of 178.26 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 . The topological polar surface area is 53.2 Ų .

Scientific Research Applications

Anti-tubercular Compounds

  • Scientific Field: Medicinal Chemistry
  • Summary of Application: Benzothiazole derivatives have been synthesized and used as anti-tubercular compounds . These compounds have shown in vitro and in vivo activity against tuberculosis .
  • Methods of Application: Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .
  • Results or Outcomes: The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs. The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .

Pharmaceutical Chemistry

  • Scientific Field: Pharmaceutical Chemistry
  • Summary of Application: The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .
  • Methods of Application: This study gives a current precis of research on the fabrication of 2-arylbenzothiazoles through different synthetic pathways .
  • Results or Outcomes: The extensive significance of benzo-fused heterocyclic moieties formation has led to broad and valuable different approaches for their synthesis .

Anti-bacterial and Anti-fungal Compounds

  • Scientific Field: Medicinal Chemistry
  • Summary of Application: Benzothiazole derivatives have been synthesized and used as anti-bacterial and anti-fungal compounds .
  • Methods of Application: The synthesis of these compounds involves various synthetic pathways .
  • Results or Outcomes: The newly synthesized molecules showed significant anti-bacterial and anti-fungal activities .

Anti-oxidant Compounds

  • Scientific Field: Medicinal Chemistry
  • Summary of Application: Benzothiazole derivatives have been synthesized and used as anti-oxidant compounds .
  • Methods of Application: The synthesis of these compounds involves various synthetic pathways .
  • Results or Outcomes: The newly synthesized molecules showed significant anti-oxidant activities .

Anti-microbial Compounds

  • Scientific Field: Medicinal Chemistry
  • Summary of Application: Benzothiazole derivatives have been synthesized and used as anti-microbial compounds .
  • Methods of Application: The synthesis of these compounds involves various synthetic pathways .
  • Results or Outcomes: The newly synthesized molecules showed significant anti-microbial activities .

Anti-proliferative Compounds

  • Scientific Field: Medicinal Chemistry
  • Summary of Application: Benzothiazole derivatives have been synthesized and used as anti-proliferative compounds .
  • Methods of Application: The synthesis of these compounds involves various synthetic pathways .
  • Results or Outcomes: The newly synthesized molecules showed significant anti-proliferative activities .

Safety And Hazards

Benzothiazol-2-ylmethyl-methyl-amine is harmful if swallowed . It may cause skin irritation and serious eye damage . It may also cause respiratory irritation .

Future Directions

While specific future directions for Benzothiazol-2-ylmethyl-methyl-amine are not mentioned in the search results, benzothiazoles are considered highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles . This suggests that they may have potential for developing new drugs and materials .

properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S/c1-10-6-9-11-7-4-2-3-5-8(7)12-9/h2-5,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRUPROQYVHMNDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzothiazol-2-ylmethyl-methyl-amine

CAS RN

17681-30-0
Record name (1,3-benzothiazol-2-ylmethyl)(methyl)amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a stirred solution of 2-bromomethylbenzothiazole (0.4 g. 1.75 mmol) in THF (4 mL) was added 40% aqueous methylamine (0.30 g, 8.77 mmol). Stirring was continued overnight, then the mixture was concentrated. The residue was taken up in H2O, neutralized with 2.5 N NaOH, and extracted with CH2Cl2. The organic extracts were dried (MgSO4) and concentrated to give the title compound (0.36 g, 80%) as a brown oil: 1H NMR (250 MHz, DMSO-d6): δ 2.70 (s, 3H), 4.71 (s, 2H), 7.55 (m, 2H), 8.0 (d, J=7.9 Hz, 1H), 8.17 (d, J=7.9 Hz, 1H).
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Yield
80%

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